molecular formula C17H21N3O2S B2535755 (2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1421441-63-5

(2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2535755
CAS No.: 1421441-63-5
M. Wt: 331.43
InChI Key: DKCZBYGMMZIOPA-UHFFFAOYSA-N
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Description

(2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex synthetic compound designed for medicinal chemistry and drug discovery research. Its molecular architecture incorporates a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its remarkable stability and versatility as a bioisostere for esters and amides, which can enhance metabolic stability and fine-tune target selectivity in lead molecules . The 1,2,4-oxadiazole ring is known to be associated with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects, making it a highly valuable template in the development of novel therapeutic agents . Integrated with a pyrrolidine and a thiophene-containing cyclopentyl group, this compound presents a multi-faceted structure for investigating ligand-receptor interactions. The presence of the thiophene heterocycle, common in bioactive compounds, further contributes to the potential for diverse binding capabilities. This reagent is intended for use as a key intermediate or a chemical probe in high-throughput screening, structure-activity relationship (SAR) studies, and the optimization of compounds targeting various enzyme families and biological pathways. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-18-15(22-19-12)13-6-4-10-20(13)16(21)17(8-2-3-9-17)14-7-5-11-23-14/h5,7,11,13H,2-4,6,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCZBYGMMZIOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCCN2C(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally related analogs from the literature.

Table 1: Structural and Functional Comparison

Compound Name Key Features Molecular Weight* Heterocycles Present Notable Substituents
Target Compound Oxadiazole-pyrrolidine + thiophene-cyclopentyl ~375.45 g/mol 1,2,4-oxadiazole, thiophene 3-Methyl (oxadiazole), cyclopentyl
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Pyrazole-thiophene hybrid ~316.34 g/mol Pyrazole, thiophene Cyano, amino groups
1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one Oxadiazole-dihydropyridinone ~235.26 g/mol 1,2,4-oxadiazole, dihydropyridinone Ethyl (oxadiazole), lactam
2-(2-Methyl-1,3-thiazol-4-yl)-1-(morpholin-4-yl)ethan-1-one Thiazole-morpholine hybrid ~228.31 g/mol Thiazole, morpholine Methyl (thiazole), morpholine

*Molecular weights are calculated based on formulas from the evidence.

Key Observations:

Heterocycle Diversity: The target compound’s 1,2,4-oxadiazole ring enhances metabolic stability compared to pyrazole or thiazole analogs, which may degrade faster in vivo due to hydrolytic susceptibility .

Substituent Effects: The cyclopentyl group in the target compound introduces conformational rigidity compared to morpholine or dihydropyridinone systems, possibly improving target selectivity . The 3-methyl substituent on the oxadiazole may reduce polarity relative to ethyl or cyano groups in analogs, impacting solubility and membrane permeability .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows a pathway analogous to compound 7a/7b (), involving 1,4-dioxane and triethylamine-mediated coupling. However, the cyclopentyl-thiophene moiety may require additional steps, such as Friedel-Crafts acylation or transition-metal catalysis .

Research Findings and Implications

  • Stability : Oxadiazole-containing compounds like the target exhibit superior enzymatic stability compared to ester or amide analogs, as evidenced by studies on similar 1,2,4-oxadiazole derivatives .
  • Binding Affinity : Thiophene-cyclopentyl groups in the target may mimic aromatic residues in enzyme active sites, as seen in kinase inhibitors with analogous thiophene motifs .

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